2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid
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Overview
Description
The compound “2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid” likely belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. A thiazole is a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for “2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid” are not available, trifluoromethylpyridines, which are structurally similar, have been synthesized and applied in the agrochemical and pharmaceutical industries .
Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid” would likely be influenced by the presence of the trifluoromethyl group and the benzothiazole ring. The trifluoromethyl group is known to have unique physicochemical properties due to the extreme electronegativity of the fluorine atom .
Chemical Reactions Analysis
The chemical reactions involving “2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid” would likely be influenced by the presence of the trifluoromethyl group and the benzothiazole ring. Trifluoromethyl groups are known to participate in various types of reactions, including oxidative trifluoromethylation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid” would likely be influenced by the presence of the trifluoromethyl group and the benzothiazole ring. The trifluoromethyl group is known to influence the acidity of compounds .
Scientific Research Applications
Synthesis and Biological Activity
- Antibacterial and Antifungal Properties : Compounds derived from 2-aminobenzothiazole-6-carboxylic acid showed good to moderate antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. None were active against tested fungal species (Chavan & Pai, 2007).
- One-Pot Synthesis Applications : A study described the efficient preparation of 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole, benzoxazole, and benzothiazole derivatives through one-pot reactions (Ge et al., 2007).
Chemical Properties and Synthesis Techniques
- Cyclocondensation Reactions : The cyclocondensation of 2-aminothiophenols with 1,2-biselectrophiles in aqueous medium leads to benzothiazole-2-carboxylates, providing insights into reaction selectivity and mechanisms (Dhameliya et al., 2017).
- Fluorescent Chemosensor Development : A benzothiazole-based aggregation-induced emission luminogen was developed for sensitive physiological pH sensing, showing potential in biosamples and neutral water samples (Li et al., 2018).
Applications in Material Science and Corrosion Studies
- Corrosion Inhibition : Benzothiazole derivatives have been synthesized and evaluated for their corrosion inhibiting effect against steel in acidic solutions, showing high efficiency and stability (Hu et al., 2016).
Pharmaceutical Applications
- Antimicrobial Screening : Synthesized 5-arylidene-2-imino-4-thiazolidinones from 2-aminobenzothiazole-6-carboxylic acid exhibited slight to moderate activity against selected microorganisms (Chavan & Pai, 2007).
Miscellaneous Applications
- Photocarboxylation : A study demonstrated a visible-light-mediated carboxylation of benzylic C–H bonds with CO2 under metal-free conditions, potentially useful in drug synthesis (Meng et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)8-13-5-2-1-4(7(14)15)3-6(5)16-8/h1-3H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSINBWGBXZPBCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid | |
CAS RN |
55439-75-3 |
Source
|
Record name | 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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